molecular formula C10H12ClNO2 B1431518 1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride CAS No. 1414959-23-1

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride

Cat. No.: B1431518
CAS No.: 1414959-23-1
M. Wt: 213.66 g/mol
InChI Key: RBEVIQGGEUTOJM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C10H12ClNO2. It is a derivative of quinoline, a structure known for its presence in various natural products and synthetic compounds with significant biological activities

Mechanism of Action

    Target of Action

    Quinoline derivatives, which include “1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride”, often target enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .

    Mode of Action

    These compounds typically inhibit the function of their targets, preventing the replication of DNA and thus inhibiting the growth of cells .

    Biochemical Pathways

    The inhibition of DNA replication can affect various biochemical pathways, particularly those involved in cell division and growth .

    Result of Action

    The inhibition of DNA replication can lead to the death of rapidly dividing cells, such as bacterial cells or cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of aniline derivatives with dihydropyran in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydroquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process often involves recrystallization from suitable solvents to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-7-carboxylic acid, while substitution reactions can produce various functionalized tetrahydroquinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoline-7-carboxylic acid: A direct oxidation product of the tetrahydro derivative.

    1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with different biological activities.

    4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid: Another derivative with distinct chemical properties.

Uniqueness

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVIQGGEUTOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-23-1
Record name 7-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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